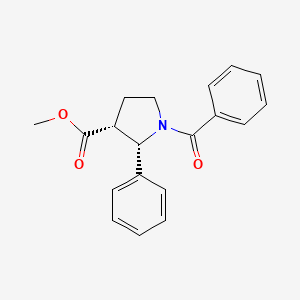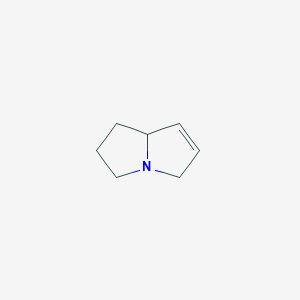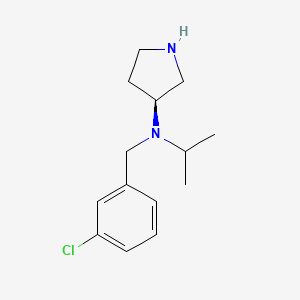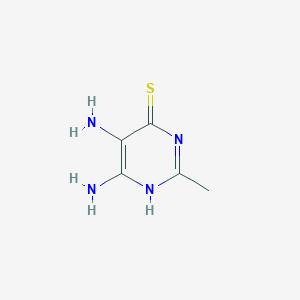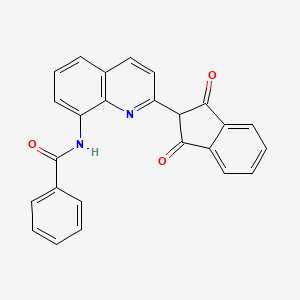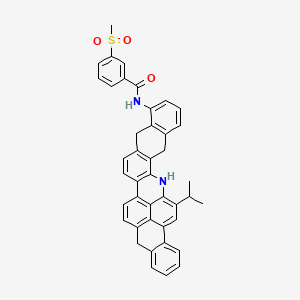
3-(Methylsulphonyl)-N-(5,10,15,16-tetrahydro-17-isopropylanthra(2,1,9-mna)naphth(2,3-h)acridin-11-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a multi-ring system with both aromatic and aliphatic components, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core anthra[2,1,9-mna]naphtho[2,3-h]acridine structure, followed by the introduction of the isopropyl group and the methylsulfonylbenzamide moiety. Key steps include Friedel-Crafts acylation, nucleophilic substitution, and sulfonation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or aromatic rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
科学研究应用
N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multi-ring structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction with proteins can provide insights into its effects at the molecular level.
相似化合物的比较
Anthracene derivatives: Share the core anthracene structure but differ in functional groups.
Acridine derivatives: Similar in having an acridine moiety but vary in additional substituents.
Sulfonylbenzamide compounds: Contain the sulfonylbenzamide group but lack the complex multi-ring system.
Uniqueness: N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide stands out due to its intricate structure, combining multiple aromatic and aliphatic rings with functional groups that confer unique chemical and biological properties
属性
CAS 编号 |
93963-01-0 |
|---|---|
分子式 |
C42H34N2O3S |
分子量 |
646.8 g/mol |
IUPAC 名称 |
3-methylsulfonyl-N-(18-propan-2-yl-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7(12),8,10,17,19,21,23,25,28(32),29-tetradecaen-8-yl)benzamide |
InChI |
InChI=1S/C42H34N2O3S/c1-23(2)33-22-36-30-12-5-4-8-24(30)18-27-15-16-31-32-17-14-26-20-34-25(21-35(26)40(32)44-41(33)39(31)38(27)36)9-7-13-37(34)43-42(45)28-10-6-11-29(19-28)48(3,46)47/h4-17,19,22-23,44H,18,20-21H2,1-3H3,(H,43,45) |
InChI 键 |
QODIXSFSNCDJTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4)C6=C(N2)C7=C(CC8=C(C7)C=CC=C8NC(=O)C9=CC(=CC=C9)S(=O)(=O)C)C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


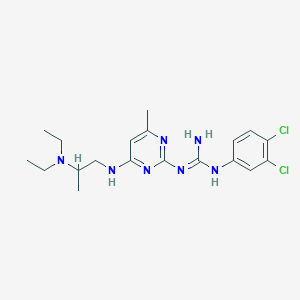

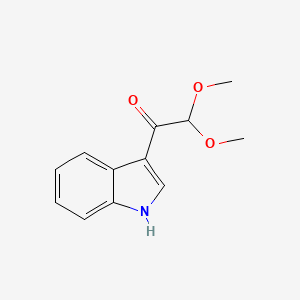
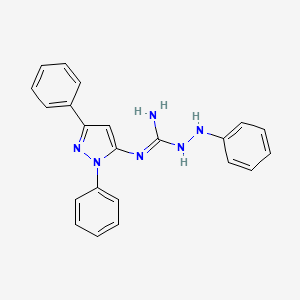
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
